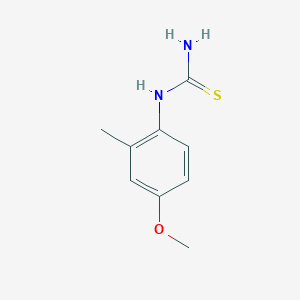![molecular formula C9H14O2 B6203580 2-methylspiro[3.3]heptane-2-carboxylic acid CAS No. 64776-06-3](/img/no-structure.png)
2-methylspiro[3.3]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylspiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylspiro[3.3]heptane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and methyl iodide.
Formation of Spirocyclic Intermediate: The initial step involves the formation of a spirocyclic intermediate through a series of reactions, including alkylation and cyclization.
Carboxylation: The spirocyclic intermediate is then subjected to carboxylation to introduce the carboxylic acid functional group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-methylspiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed in hydrogenation reactions.
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
2-methylspiro[3.3]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-methylspiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
相似化合物的比较
Similar Compounds
Spiro[3.3]heptane-2-carboxylic acid: Lacks the methyl group at the 2-position.
2-methylspiro[4.4]nonane-2-carboxylic acid: Contains a larger spirocyclic ring system.
2-methylspiro[3.3]heptane-1-carboxylic acid: The carboxylic acid group is located at a different position.
Uniqueness
2-methylspiro[3.3]heptane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a methyl group at the 2-position, which can influence its reactivity and interactions with other molecules.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methylspiro[3.3]heptane-2-carboxylic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methylcyclohexanone", "malonic acid", "ethyl acetoacetate", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Condensation of 2-methylcyclohexanone with malonic acid in the presence of sodium ethoxide to form 2-methyl-5-oxoheptanoic acid.", "Step 2: Decarboxylation of 2-methyl-5-oxoheptanoic acid with sodium hydroxide to form 2-methyl-5-hepten-2-one.", "Step 3: Michael addition of ethyl acetoacetate to 2-methyl-5-hepten-2-one in the presence of hydrochloric acid to form 2-methyl-5-(1-oxoethyl)cyclohexanone.", "Step 4: Cyclization of 2-methyl-5-(1-oxoethyl)cyclohexanone with sodium hydroxide to form 2-methylspiro[3.3]heptan-2-one.", "Step 5: Oxidation of 2-methylspiro[3.3]heptan-2-one with sodium hypochlorite to form 2-methylspiro[3.3]heptane-2-carboxylic acid.", "Step 6: Purification of the product by recrystallization from a mixture of diethyl ether and petroleum ether." ] } | |
CAS 编号 |
64776-06-3 |
分子式 |
C9H14O2 |
分子量 |
154.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



